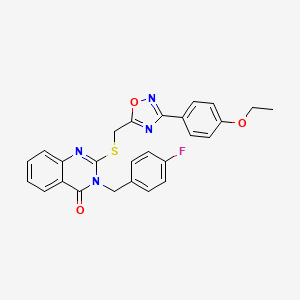

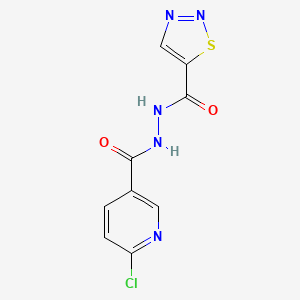

![molecular formula C25H22ClN3O7S B2543002 Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-37-3](/img/structure/B2543002.png)

Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate, is a complex molecule that appears to be related to a family of thienopyridazine derivatives. These compounds are known for their potential pharmacological activities, including antibacterial properties. The papers provided discuss various thienopyridazine derivatives and their synthesis, which may offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridazine derivatives involves multiple steps, starting with the preparation of a core structure followed by various functionalization reactions. For instance, the synthesis of 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine is achieved by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . Further reactions, such as hydrazinolysis, cyclocondensation with acetylacetone, and treatment with nitrous acid, lead to a variety of novel thieno[2,3-c]pyridazine derivatives . These methods may be relevant to the synthesis of the compound of interest, particularly in the construction of the thieno[3,4-d]pyridazine core.

Molecular Structure Analysis

The molecular structure of thienopyridazine derivatives is often confirmed using spectral data and, in some cases, crystallographic data . For example, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data . Similarly, the structures of various synthesized compounds from the cyclization reaction of N-(4-chlorophenyl)-β-alanine were confirmed by IR, 1H NMR, and 13C NMR spectroscopy, with some structures unambiguously assigned by X-ray analysis . These techniques would be essential in analyzing the molecular structure of Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate to ensure its correct synthesis and to understand its conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of thienopyridazine derivatives can be quite diverse, as seen in the transformation of thiourea derivatives to related fused heterocyclic systems . The reactivity is influenced by the substituents on the thienopyridazine core, which can lead to the formation of various heterocycles . The compound of interest likely undergoes specific chemical reactions based on its functional groups, such as the trimethoxybenzoyl amino group, which could participate in further synthetic transformations or interactions with biological targets.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate, they do provide information on similar compounds. The physical properties such as solubility, melting point, and crystallinity can be inferred from related compounds, which are often characterized during the synthesis process . The chemical properties, including stability, reactivity, and potential biological activity, can be extrapolated from the antibacterial activity evaluations performed on the new compounds . These properties are crucial for understanding the potential applications of the compound in pharmaceutical contexts.

Wissenschaftliche Forschungsanwendungen

Discovery of Apoptosis-Inducing Agents for Breast Cancer

A study employed multicomponent synthesis techniques to explore derivatives of ethyl amino-ester compounds, showing potential as apoptosis-inducing agents for breast cancer treatment. Specifically, certain compounds demonstrated significant antiproliferative potential against MCF-7 and HepG-2 cancer cell lines, with one compound inducing apoptosis in MCF-7 cells, reducing cell viability by 26.86% and showing a significant decrease in solid tumor mass in vivo. This suggests that similar compounds, including ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate, could be researched for their anticancer properties (Gad et al., 2020).

Anticancer Activity of Novel Heterocycles

Another study focused on the synthesis of new heterocycles utilizing a thiophene incorporated thioureido substituent. The synthesized compounds were evaluated for their anticancer activity against the colon HCT-116 human cancer cell line, with several compounds displaying potent activity. This indicates the potential of thieno[3,4-d]pyridazine derivatives in anticancer drug development (Abdel-Motaal, Alanzy, & Asem, 2020).

Synthesis and Antimicrobial Evaluation

Further research into thieno[2,3-d]-pyrimidine derivatives highlighted their use as precursors for synthesizing target heterocyclic systems with attached lauryl groups. The antimicrobial activity of some synthesized compounds was tested, revealing potential applications in developing new antimicrobial agents (Hemdan & Abd El-Mawgoude, 2015).

Eigenschaften

IUPAC Name |

ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O7S/c1-5-36-25(32)20-16-12-37-23(19(16)24(31)29(28-20)15-8-6-14(26)7-9-15)27-22(30)13-10-17(33-2)21(35-4)18(11-13)34-3/h6-12H,5H2,1-4H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZBGRMOLSAUTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

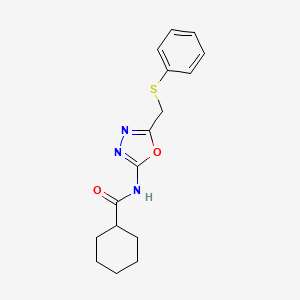

![N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2542919.png)

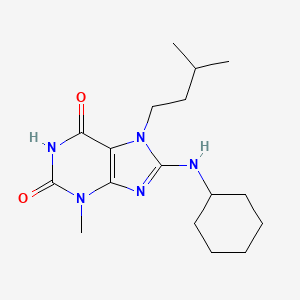

![2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2542926.png)

![(2S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2542927.png)

![N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide](/img/structure/B2542930.png)

![1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2542934.png)

![N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2542940.png)

![3,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2542941.png)